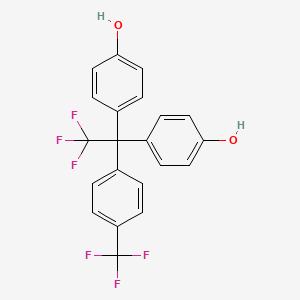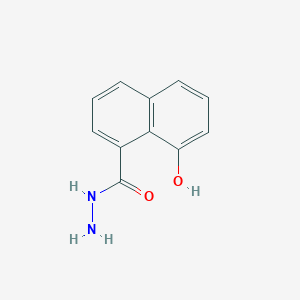
2,3,4,5,6-Pentafluorophenyl 1-naphthalenesulfonate
Overview
Description
“2,3,4,5,6-Pentafluorophenyl 1-naphthalenesulfonate” is a biochemical compound with the molecular formula C16H7F5O3S and a molecular weight of 374.28 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string: C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)OC3=C(C(=C(C(=C3F)F)F)F)F .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the sources I found. The molecular weight is 374.28 .Scientific Research Applications
Naphthalene Derivatives in Medicine
The derivatives of naphthalene, such as those in 2,3,4,5,6-Pentafluorophenyl 1-naphthalenesulfonate, have been identified as significant in medicinal chemistry. Naphthalimide compounds, with their nitrogen-containing aromatic heterocycles, show promising interactions with biological molecules, leading to potential applications in medicine. These compounds have been actively investigated for their roles as anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory agents. Additionally, their application as diagnostic agents, pathologic probes, and cell imaging agents for biologically important species is noteworthy. The exploration of naphthalimide derivatives in medicinal applications is a rapidly growing field of research (Gong et al., 2016).
Mass Transfer Studies with Naphthalene Sublimation
The naphthalene sublimation method has been widely utilized in mass and heat transfer studies. This method is particularly advantageous in complex flows and geometries, allowing for detailed and accurate determination of local transfer coefficients. The naphthalene sublimation method's adaptability and precision make it a valuable tool in studying various mass transfer phenomena, which can indirectly relate to the properties and applications of naphthalene derivatives (Goldstein & Cho, 1995).
Genotoxic Potential of Naphthalene Derivatives
The genotoxic potential of naphthalene derivatives, such as 1,4-Naphthoquinone, has been extensively studied, revealing nuanced interactions with living organisms. Although certain derivatives do not induce gene mutations, there is evidence of a clastogenic response in vitro, primarily through ROS generation. This line of inquiry sheds light on the intricate biological interactions of naphthalene derivatives and their implications for human health and environmental safety (Fowler et al., 2018).
Naphthalene Exposure and Biomonitoring
Studies have focused on biomonitoring the exposure of workers to naphthalene, highlighting the importance of 1,2-DHN as a reliable biomarker. This research emphasizes the necessity of continuous monitoring of naphthalene exposure in occupational settings, contributing to a better understanding of the health implications and guiding safety measures (Budiman & Ilyas, 2022).
Safety and Hazards
properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) naphthalene-1-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7F5O3S/c17-11-12(18)14(20)16(15(21)13(11)19)24-25(22,23)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDVIMWPRARGOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7F5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701228276 | |
| Record name | 2,3,4,5,6-Pentafluorophenyl 1-naphthalenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701228276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
886361-18-8 | |
| Record name | 2,3,4,5,6-Pentafluorophenyl 1-naphthalenesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886361-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,5,6-Pentafluorophenyl 1-naphthalenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701228276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2R,4Ar,6S,7R,8S,8aR)-2-phenyl-7,8-bis(phenylmethoxy)-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B3043473.png)



![7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid](/img/structure/B3043477.png)
![1-[(1-Methyl-1H-imidazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B3043479.png)
![4-(1,4-Diazepan-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B3043480.png)

![3-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]-1,4-diazepan-1-YL}propanoic acid](/img/structure/B3043486.png)


![4-(1,4-Diazepan-1-yl)-5-methylthieno[2,3-d]pyrimidine](/img/structure/B3043491.png)